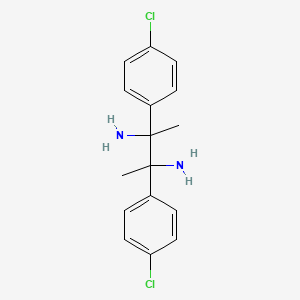

2,3-Bis(4-chlorophenyl)butane-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(4-chlorophenyl)butane-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRJAHOWKXOLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Preparation

Established Synthetic Routes to 2,3-Bis(4-chlorophenyl)butane-2,3-diamine (B2818107)

The synthesis of the butane-2,3-diamine (B3053815) backbone, particularly with aryl substituents at the C2 and C3 positions, is most effectively achieved through the reductive dimerization of corresponding imine precursors.

While the target molecule is derived from a ketone precursor (4-chloroacetophenone), the principles of condensation chemistry are fundamental. Condensation reactions are crucial for the formation of the key imine or di-imine intermediates. For instance, a general route to vicinal diamines involves the condensation of a 1,2-diketone with an amine source to form a di-imine, which is then reduced.

In a pathway relevant to the target compound, 1,2-bis(4-chlorophenyl)ethane-1,2-dione (a benzil (B1666583) analog) could be condensed with ammonia (B1221849) or a primary amine. The resulting di-imine intermediate would subsequently be treated with reducing agents to yield a diamine with a different substitution pattern but illustrating the principle. However, a more direct and common route for C2-symmetric diamines like the target compound is the reductive coupling of mono-imines.

Reductive amination, in the context of synthesizing this compound, typically refers to the reductive homocoupling of imines, a process often called an imino-pinacol coupling reaction. nii.ac.jpacs.org This method is a straightforward and widely used strategy for accessing C2-symmetric 1,2-diamines. researchgate.net

The general sequence is a two-step process:

Imine Formation: 4-chloroacetophenone is reacted with an amine source (e.g., ammonia or a primary amine) to form the corresponding ketimine.

Reductive Coupling: The ketimine is then subjected to a reducing agent, which promotes the formation of a C-C bond between two imine molecules, followed by reduction of the nitrogen-carbon double bonds to give the final diamine product.

Various metal-based reducing systems have been developed for this transformation, including samarium diiodide (SmI₂), magnesium (Mg), manganese (Mn), and zinc (Zn). nii.ac.jpacs.orgresearchgate.net For example, reactions mediated by SmI₂ are known to be highly efficient for the dimerization of imines into vicinal diamines. rsc.org Recently, electrochemical methods have also been employed, offering a greener alternative for promoting imino-pinacol couplings. acs.org

Table 1: Reductants for Imino-Pinacol Coupling Reactions

| Reductant/System | Typical Conditions | Notes |

| Samarium Diiodide (SmI₂) | THF solvent, often with an additive like HMPA | Highly effective but stoichiometric use of expensive samarium. rsc.org |

| Magnesium (Mg) | THF solvent, may require an activator (e.g., Grignard reagent) | Inexpensive and practical metal reductant. nii.ac.jp |

| Manganese (Mn) | Often used in electrochemical setups or with activators | Effective for aryl aldehydes, ketones, and aldimines. acs.orgacs.org |

| Zinc (Zn) | Typically requires an acid promoter (e.g., MsOH) | A classical and cost-effective method. researchgate.net |

| Electrochemical | Divided/undivided cell, sacrificial anode (e.g., Sn) | Green and convenient, avoids bulk chemical reductants. acs.org |

The core strategy for constructing the butane-2,3-diamine backbone is the formation of the central C2-C3 bond. The imino-pinacol coupling is the most direct application of this strategy for C2-symmetric diamines. researchgate.net This reaction proceeds via a single-electron transfer (SET) from a metal reductant to the imine, generating a radical anion intermediate. Dimerization of two such intermediates forms the C-C bond, and subsequent protonation and reduction yield the vicinal diamine. acs.org

This approach is highly effective for imines derived from aryl ketones, making it ideally suited for the synthesis of this compound from the imine of 4-chloroacetophenone. The reaction typically produces a mixture of diastereomers (dl/meso), which often can be separated by chromatography or crystallization.

Strategies for Stereochemical Control and Diastereoselectivity

Controlling the stereochemistry at the two newly formed chiral centers is a primary challenge in the synthesis of vicinal diamines. Both chiral catalysts and chiral auxiliaries are employed to achieve high levels of enantioselectivity and diastereoselectivity.

The use of chiral catalysts provides an elegant and atom-economical route to enantioenriched diamines. In this approach, a small amount of a chiral catalyst directs the stereochemical outcome of the reductive coupling of achiral imines. mdma.ch

Catalytic systems often involve a transition metal complexed with a chiral ligand. For example, copper-catalyzed reductive couplings of imines with various partners have been shown to produce anti-1,2-diamines with high efficiency and enantioselectivity. nih.gov Similarly, chiral diboron (B99234) reagents have been developed that act as a template for the reductive coupling of imines, affording a wide range of chiral vicinal diamines with high enantioselectivity. acs.orglookchem.com

A representative catalytic cycle involves the coordination of the imine substrates to the chiral metal catalyst, followed by a stereochemically biased C-C bond formation and subsequent release of the chiral diamine product.

Table 2: Examples of Chiral Catalytic Systems for Diamine Synthesis

| Catalyst System | Reaction Type | Typical Stereoselectivity |

| (Ph-BPE)Cu-H | Reductive coupling of azadienes with imines | >95:5 er (enantiomeric ratio) for anti-diamines nih.gov |

| Chiral Diboron Reagents | Template-driven reductive coupling of imines | Up to 95% ee (enantiomeric excess) lookchem.com |

| Chiral Ammonium Catalyst | Asymmetric cross-coupling of ketimines and aldimines | High diastereo- and enantioselectivity nih.gov |

| Iridium/Phosphine-Oxazolidine | Asymmetric hydrogenation of imines | Up to 89% ee mdma.ch |

An alternative and powerful strategy involves the use of a chiral auxiliary. wikipedia.org In this method, an achiral ketone or aldehyde precursor is first condensed with a chiral amine to form a chiral imine. The stereogenic center within the auxiliary then directs the stereochemical course of the subsequent coupling reaction. nii.ac.jp After the C-C bond is formed, the auxiliary is cleaved and can often be recovered. wikipedia.org

For example, chiral imines derived from aromatic aldehydes and (S)-valinol have been used in diastereoselective imino-pinacol coupling reactions promoted by Mg(0) and a Grignard reagent. nii.ac.jp These reactions can achieve high diastereoselectivity (e.g., 94:6 ratio of diastereomers). nii.ac.jp Another widely used auxiliary is the N-tert-butanesulfinyl group, which has proven effective in the synthesis of chiral amines and diamines. osi.lv The sulfinyl group directs nucleophilic additions to the imine C=N bond with high stereocontrol.

The general process is as follows:

Attachment: Condensation of 4-chloroacetophenone with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form a chiral ketimine.

Diastereoselective Reaction: The chiral ketimine undergoes reductive coupling, where the auxiliary shields one face of the molecule, leading to the preferential formation of one diastereomer.

Removal: The chiral auxiliary is chemically cleaved from the diamine product, yielding the enantiomerically enriched target molecule.

This method allows for the synthesis of specific stereoisomers of the target diamine by selecting the appropriate enantiomer of the chiral auxiliary. sci-hub.se

Diastereomeric Resolution Techniques

The separation of diastereomers of this compound is a critical step in obtaining stereochemically pure forms of the compound. Given that diastereomers possess distinct physical properties, several resolution techniques can be employed. The most common and industrially viable methods include fractional crystallization and chromatography.

Fractional Crystallization of Diastereomeric Salts: This classical method involves the reaction of the racemic diamine with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. nih.gov Due to their different spatial arrangements, these salts exhibit varying solubilities in a given solvent system, allowing for their separation through fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. The selection of the appropriate resolving agent and solvent system is often empirical and requires screening to identify conditions that provide significant differences in the solubility of the diastereomeric salts. The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The less soluble diastereomer will crystallize out first, and can be collected by filtration. The more soluble diastereomer remains in the mother liquor. Subsequent neutralization of the separated salts allows for the recovery of the individual enantiomers of the diamine.

Chromatographic Separation: Diastereomers can also be separated using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). nih.gov Since diastereomers have different physical and chemical properties, they can be separated on a standard achiral stationary phase. The choice of the mobile phase is crucial for achieving good separation. A screening of different solvent systems with varying polarities is typically performed to optimize the resolution. For analytical purposes and smaller-scale preparative separations, HPLC is a powerful tool that can provide high-purity diastereomers.

Table 1: Common Diastereomeric Resolution Techniques for Vicinal Diamines

| Technique | Principle | Key Considerations |

|---|---|---|

| Fractional Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Choice of resolving agent and solvent is critical and often requires empirical screening. |

| Column Chromatography | Separation on a stationary phase based on differences in the physical and chemical properties of the diastereomers. | Selection of appropriate stationary and mobile phases is necessary for effective separation. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a stationary phase, suitable for both analytical and preparative scales. | Can be more expensive for large-scale separations compared to crystallization. |

Optimization of Reaction Parameters and Green Chemistry Considerations

The synthesis of this compound involves critical reaction parameters that can influence the yield, purity, and stereochemical outcome. Optimizing these parameters and incorporating green chemistry principles are essential for developing efficient, scalable, and environmentally responsible synthetic routes.

Impact of Solvent Polarity and Temperature on Diastereomeric Excess

Temperature: Temperature can have a profound effect on the stereoselectivity of a reaction. In many diastereoselective reactions, lower temperatures lead to a higher diastereomeric excess. This is because the transition states leading to the different diastereomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one diastereomer over the other. For some vicinal diamine syntheses, it has been observed that low temperatures (e.g., -20°C) favor the formation of the anti-diastereomer, while higher temperatures (e.g., 60°C) can lead to the preferential formation of the syn-diastereomer. nih.govrsc.org

Solvent Polarity: The polarity of the solvent can influence the stability of the transition states and intermediates, thereby affecting the diastereoselectivity. The choice of solvent can alter the conformational preferences of reactants and transition states, leading to changes in the diastereomeric ratio of the product. For instance, in some reactions, polar aprotic solvents may favor one diastereomer, while nonpolar solvents may favor the other. The specific effect of solvent polarity is highly dependent on the reaction mechanism.

Table 2: General Influence of Reaction Parameters on Diastereoselectivity in Vicinal Diamine Synthesis

| Parameter | General Effect on Diastereomeric Excess (de) | Rationale |

|---|---|---|

| Temperature | Lower temperatures often lead to higher de. | At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, enhancing selectivity. |

| Solvent Polarity | Can significantly influence de, but the effect is mechanism-dependent. | Solvents can stabilize or destabilize transition states and intermediates differently, altering the diastereomeric outcome. |

Scalability and Efficiency Enhancements in Preparation

For the practical application of this compound, its synthesis must be scalable and efficient. While specific industrial-scale synthesis details for this compound are proprietary, general strategies for enhancing the scalability and efficiency of vicinal diamine production are relevant.

Process Optimization: A key aspect of scalability is the optimization of reaction conditions to maximize yield and minimize reaction time. This can involve a detailed study of parameters such as reactant concentrations, catalyst loading, temperature, and pressure. The use of flow chemistry can offer significant advantages for scalability, providing better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch processes.

Catalyst Selection and Loading: For catalytic syntheses, the choice of catalyst is crucial. An ideal catalyst should be highly active, selective, and robust. Minimizing the catalyst loading without compromising the reaction efficiency is a key goal for cost-effective and sustainable manufacturing. For instance, some modern catalytic methods for vicinal diamine synthesis have demonstrated high efficiency even at very low catalyst loadings (e.g., 0.1 mol%).

Downstream Processing: Efficient purification methods are essential for a scalable process. The development of robust crystallization or distillation procedures can be more cost-effective for large-scale production than chromatographic methods.

Development of Environmentally Benign Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The development of environmentally benign synthetic pathways for this compound would focus on several key areas:

Atom Economy: Synthetic methods with high atom economy are preferred, as they maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener alternatives, such as water, supercritical fluids, or biodegradable solvents, is a key aspect of green chemistry. For example, the synthesis of some related heterocyclic compounds has been successfully carried out in high-temperature water, avoiding the use of volatile organic solvents.

Catalysis: The use of catalytic methods is inherently greener than stoichiometric reactions, as it reduces the amount of waste generated. The development of recyclable catalysts can further enhance the sustainability of the process.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures can significantly reduce energy consumption.

Novel Synthetic Approaches

The development of novel synthetic methodologies is crucial for accessing complex molecules like this compound with improved efficiency, selectivity, and sustainability.

Photocatalytic Synthesis of Diamines via C-N Bond Cleavage and C-C Bond Formation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. A novel approach for the synthesis of 2,3-diamines involves the use of an organic photosensitizer to drive the reaction between anilines and a tertiary amine, such as diisopropylethylamine (DIPEA), with an aldehyde acting as a proton acceptor.

In this method, the organic photosensitizer, upon irradiation with visible light, initiates a series of single-electron transfer events. This leads to the cleavage of a C-N bond in the tertiary amine and the formation of a radical intermediate. This radical can then participate in a C-C bond-forming reaction with the aniline (B41778) derivative, ultimately leading to the formation of the 2,3-diamine skeleton. A key advantage of this method is that it avoids the use of metal catalysts and does not proceed through an imine intermediate. Under optimal conditions, this approach has been shown to produce 2,3-diamines in high yields. Furthermore, the aldehyde used as a proton acceptor is converted to a 2,3-diol, allowing for the synthesis of two valuable product classes in a single pot.

While the direct application of this method to the synthesis of this compound has not been specifically reported, it represents a promising and innovative strategy for the construction of vicinal diamines under mild and sustainable conditions.

Exploration of Alternative Starting Materials and Reagents

The synthesis of this compound can be approached through several alternative methodologies that utilize different starting materials and reagents. These strategies primarily focus on the stereoselective formation of the crucial C2-C3 carbon-carbon bond and the subsequent introduction of the amino functionalities. Key starting materials for these routes include 4-chloroacetophenone and 4-chlorobenzaldehyde, which are readily available commercial products.

Two of the most promising alternative synthetic pathways are the reductive coupling of imines derived from 4-chloroacetophenone and the pinacol (B44631) coupling of 4-chloroacetophenone to form a diol intermediate, which can then be converted to the target diamine.

Reductive Coupling of Imines Derived from 4-Chloroacetophenone

A viable and direct route to this compound involves the reductive coupling of an imine precursor synthesized from 4-chloroacetophenone. This method is advantageous as it forms the diamine structure in a single key step. A range of reducing agents can be employed for this transformation, with samarium(II) iodide (SmI₂) being a particularly effective reagent for such couplings. researchgate.netwikipedia.org

The reaction proceeds via the in situ formation of an imine from 4-chloroacetophenone, followed by a one-electron reduction by SmI₂ to generate a radical intermediate. Dimerization of this radical species leads to the formation of the vicinal diamine. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the presence of additives.

General Reaction Scheme:

2 x (4-Cl-C₆H₄)C(O)CH₃ + 2 R-NH₂ → 2 x (4-Cl-C₆H₄)C(=NR)CH₃ → (4-Cl-C₆H₄)(CH₃)C(NHR)-C(NHR)(CH₃)(C₆H₄-4-Cl)

While specific data for the reductive coupling of the imine derived from 4-chloroacetophenone is not extensively documented, the general effectiveness of samarium(II) iodide in similar reductive couplings of imines is well-established. researchgate.net The diastereoselectivity of such reactions is often dependent on the steric hindrance of the substituents.

Table 1: Proposed Reagents for Reductive Coupling of 4-Chloroacetophenone-Derived Imines

| Reagent System | Typical Solvent | Potential Additives | Expected Outcome |

| Samarium(II) Iodide (SmI₂) | Tetrahydrofuran (THF) | Hexamethylphosphoramide (HMPA) | Formation of the diamine, stereoselectivity may vary. |

| Zinc (Zn) / Titanium(IV) chloride (TiCl₄) | Tetrahydrofuran (THF) | - | Potential for diamine formation, may also yield the pinacol product. |

| Electrolysis | Acetonitrile (MeCN) | Supporting Electrolyte | An electrochemical approach to the reductive coupling. |

This table presents potential reagent systems based on known methodologies for imine coupling. Specific yields and stereoselectivities for the target compound require experimental validation.

Pinacol Coupling of 4-Chloroacetophenone Followed by Conversion to Diamine

An alternative two-step approach involves the initial pinacol coupling of 4-chloroacetophenone to synthesize the corresponding 2,3-bis(4-chlorophenyl)-2,3-butanediol. This diol can then be converted into the target diamine. The pinacol coupling reaction is a classic method for the formation of 1,2-diols from ketones or aldehydes and is often mediated by low-valent titanium species generated in situ from reagents like titanium(IV) chloride and a reducing agent such as zinc. researchgate.netnih.govwikipedia.org

General Reaction Scheme:

2 x (4-Cl-C₆H₄)C(O)CH₃ → (4-Cl-C₆H₄)(CH₃)C(OH)-C(OH)(CH₃)(C₆H₄-4-Cl) → this compound

Research on the pinacol coupling of substituted acetophenones has shown that the TiCl₄-Zn system is effective. For instance, the pinacol coupling of various aromatic aldehydes and ketones using this system in ethyl acetate (B1210297) has been reported to proceed in good yields. researchgate.net

Table 2: Research Findings on Pinacol Coupling of Aromatic Ketones

| Substrate | Reagent System | Solvent | Yield (%) | Diastereomeric Ratio (dl/meso) |

| Benzaldehyde | TiCl₄-Zn | Ethyl Acetate | 85 | 55:45 |

| 4-Chlorobenzaldehyde | TiCl₄-Zn | Ethyl Acetate | 86 | 52:48 |

| Acetophenone | TiCl₄-Mg | Ethyl Acetate | 71 | 60:40 |

Data adapted from studies on similar aromatic aldehydes and ketones to illustrate the potential outcomes for 4-chloroacetophenone. researchgate.netlookchem.com

The conversion of the resulting diol to the diamine would require a stereospecific reaction to control the final stereochemistry of the product. For example, a double Sₙ2 reaction on a derivatized diol would proceed with inversion of configuration at both stereocenters.

Stereochemical Characterization and Analysis

Isomerism and Relative Stereochemistry of 2,3-Bis(4-chlorophenyl)butane-2,3-diamine (B2818107)

The structure of this compound contains two chiral centers at the C2 and C3 positions of the butane (B89635) backbone. This structural feature leads to the existence of stereoisomers. Specifically, the compound can exist as a pair of enantiomers and a meso compound.

The enantiomeric pair, often referred to as the (d,l)- or (±)-pair, consists of two non-superimposable mirror images. These are the (2R,3R) and (2S,3S) isomers. A racemic mixture contains equal amounts of these two enantiomers.

The meso isomer, designated as (2R,3S) or (2S,3R), is an achiral compound despite having two stereogenic centers. This is due to an internal plane of symmetry that makes the molecule superimposable on its mirror image. The relative stereochemistry of the substituents on the two chiral carbons determines whether the isomer is part of the enantiomeric pair or the meso form. Synonyms found in chemical databases, such as "(rac)-2,3-bis(4-chloro-phenyl)-butane-2,3-diamine" and "rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine," confirm the existence of both the racemic and meso forms of this compound.

The differentiation of these stereoisomers is crucial as they can exhibit different physical, chemical, and biological properties.

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical elucidation of molecules like this compound. The different spatial arrangements of atoms in the meso and racemic isomers result in distinct magnetic environments for the nuclei, leading to differences in their NMR spectra.

For vicinal diamines, the relative stereochemistry can often be determined by analyzing the coupling constants (J-values) between protons on the chiral carbons in the ¹H NMR spectrum. However, in the case of this compound, the absence of protons on the C2 and C3 carbons complicates this approach.

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be invaluable. These experiments provide information about through-space interactions between protons. For the meso isomer, specific NOE/ROE correlations would be expected between the protons of the methyl groups and the aromatic protons, reflecting their syn-periplanar or anti-periplanar relationships, which differ from those in the racemic isomers.

Table 1: Expected NMR Spectral Features for Stereoisomers of this compound

| Stereoisomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |

| meso-isomer | Single set of signals for the methyl groups. Single set of signals for the equivalent 4-chlorophenyl groups. | Fewer signals due to molecular symmetry. |

| Racemic pair | Potentially distinct signals for the methyl groups (diastereotopic). More complex pattern for the aromatic protons. | More signals compared to the meso isomer due to lower symmetry. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₆H₁₈Cl₂N₂, the nominal molecular weight is approximately 308 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, with the M, M+2, and M+4 peaks being prominent, confirming the presence of two chlorine atoms.

Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of the molecular ion. The fragmentation pattern of aromatic amines is often characterized by cleavage of the C-C bond alpha to the nitrogen atom. For this compound, a primary fragmentation pathway could involve the cleavage of the C2-C3 bond, leading to the formation of a stable benzylic iminium ion. The loss of a 4-chlorophenylmethyl radical would result in a significant fragment ion.

While EI-MS is generally not used to differentiate between stereoisomers as they often produce identical mass spectra, it is crucial for confirming the molecular structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₆H₁₈Cl₂N₂ |

| Nominal Mass | 308 u |

| HRMS (M+) | Expected to be a highly accurate mass measurement confirming the elemental composition. |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms (M, M+2, M+4). |

| Key Fragmentation | Cleavage of the C2-C3 bond. |

Chromatographic Methods for Chiral Separation and Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of enantiomers. To resolve the racemic mixture of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including amines.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times on the column, allowing for their separation.

For aromatic diamines, columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. For basic compounds like diamines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.

While specific application notes for the chiral separation of this compound are not widely published, the general methodology for separating chiral aromatic amines is well-documented and would be applicable.

Table 3: Typical Chiral HPLC Parameters for Separation of Aromatic Diamines

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Modifier | Diethylamine (for basic analytes) |

| Detection | UV (at a wavelength where the aromatic rings absorb) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Diamines

Direct analysis of diamines by Gas Chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization is a common strategy to overcome these issues by converting the polar amine groups into less polar, more volatile functional groups.

For primary diamines like this compound, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common and effective derivatization method. The resulting bis-amide derivatives are significantly more volatile and exhibit better chromatographic behavior.

The use of fluorinated acylating agents also enhances the sensitivity of detection by an electron capture detector (ECD) or can provide characteristic fragmentation patterns in mass spectrometry. The GC-MS analysis of the derivatized diamines would allow for their quantification and confirmation of their identity based on their retention times and mass spectra.

It is important to note that derivatization with achiral reagents will not separate the enantiomers on a standard achiral GC column. However, this method is excellent for assessing the purity of the meso isomer or the total concentration of the racemic mixture. To separate the derivatized enantiomers by GC, a chiral stationary phase would be required.

Table 4: Common Derivatization Reagents for GC-MS Analysis of Diamines

| Derivatizing Reagent | Derivative Formed | Advantages |

| Trifluoroacetic anhydride (TFAA) | Bis-trifluoroacetamide | Increased volatility, good chromatographic properties, enhanced ECD response. |

| Pentafluoropropionic anhydride (PFPA) | Bis-pentafluoropropionamide | Similar to TFAA derivatives, often with even better chromatographic performance. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Bis-trimethylsilyl | Increases volatility, but derivatives can be moisture-sensitive. |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

Single-crystal X-ray diffraction is a powerful and definitive method for the unambiguous determination of the absolute configuration of chiral molecules. acs.org This technique provides precise three-dimensional coordinates of each atom in a crystalline structure, allowing for the direct visualization of the molecule's stereochemistry. acs.org For a chiral diamine like this compound, obtaining a suitable single crystal of an enantiomerically pure sample is the first critical step.

Once a crystal is analyzed, the resulting crystallographic data can be used to assign the absolute configuration (e.g., (2R,3R) or (2S,3S)) without ambiguity. This is especially crucial when establishing a reference for other stereochemical analysis methods.

Furthermore, the crystallographic data provides a detailed picture of the molecule's solid-state conformation. Conformational analysis involves studying the spatial arrangement of atoms that can be interconverted by rotation about single bonds. For this compound, the key conformational aspect is the rotation around the central C2-C3 bond. This rotation determines the relative orientations of the two amino groups and the two bulky 4-chlorophenyl substituents. The analysis of butane and substituted butanes shows that staggered conformations are generally more stable than eclipsed ones due to lower torsional strain. chemistrysteps.commasterorganicchemistry.com The most stable conformation will seek to minimize steric hindrance between the largest substituents. In this case, an 'anti' conformation, where the two 4-chlorophenyl groups are positioned as far apart as possible (at a 180° dihedral angle), would be expected to be the lowest energy state. masterorganicchemistry.com

Below is a representative table illustrating the type of data obtained from an X-ray crystallographic analysis for a chiral diamine.

Table 1: Representative X-ray Crystallographic Data This table is a hypothetical example to illustrate the typical data generated from an X-ray diffraction experiment for a chiral diamine, as specific data for this compound is not publicly available.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈Cl₂N₂ |

| Formula Weight | 309.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | 10.123(4), 5.876(2), 13.456(5) |

| α, β, γ (°) | 90, 105.3(1), 90 |

| Volume (ų) | 771.9(5) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.331 |

| Key Torsion Angle (Cl-C-C-Cl) | 178.5° (Anti-periplanar) |

Optical Resolution Techniques for Diamines, including Advanced Marfey's Method

Optical resolution is the process of separating a racemic mixture into its individual enantiomers. rsc.org For chiral diamines, a common and effective method is the formation of diastereomeric salts. This technique involves reacting the racemic diamine with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid or its derivatives. The reaction produces a pair of diastereomeric salts (e.g., (R,R)-diamine-(R,R)-acid and (S,S)-diamine-(R,R)-acid), which have different physical properties, most notably different solubilities. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the diamine can be recovered by treating the diastereomeric salt with a base.

A more advanced and highly sensitive technique for determining the absolute configuration of chiral primary amines is the Advanced Marfey's Method . This method is a chromatographic approach that relies on derivatization of the analyte with a chiral reagent, followed by separation of the resulting diastereomers using high-performance liquid chromatography (HPLC). uni-giessen.demdpi.com

The procedure involves reacting the chiral diamine with a chiral derivatizing reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA). mdpi.comnih.gov For a diamine like this compound, both primary amine groups would react. The reaction of the (R,R) and (S,S) enantiomers with L-FDLA would produce two distinct diastereomers. These diastereomers are then separated on a standard reverse-phase HPLC column. uni-giessen.de

The key principle of Marfey's method is that there is a consistent relationship between the stereochemistry of the analyte and the HPLC elution order of its diastereomeric derivatives. biomolther.org Typically, for amino compounds derivatized with the L-form of the reagent (e.g., L-FDLA), the diastereomer formed from the D-amino compound (or R-amine) elutes later than the one formed from the L-amino compound (or S-amine). nih.gov By comparing the retention times of the derivatized analyte to those of known standards, or by using both L- and D- versions of the derivatizing reagent, the absolute configuration of the original diamine can be determined. nih.gov This method is highly sensitive, requiring only microgram quantities of the analyte. nih.gov

The table below illustrates the expected elution behavior for the diastereomers of a chiral diamine analyzed by the Advanced Marfey's Method.

Table 2: Illustrative HPLC Elution Data for Diamine Diastereomers using Advanced Marfey's Method This table represents expected results based on the principles of Marfey's method, as specific experimental data for this compound is not publicly available.

| Analyte Enantiomer | Derivatizing Reagent | Diastereomer Formed | Expected Elution Order | Representative Retention Time (min) |

| (S,S)-Diamine | L-FDLA | L-(S,S)-Di-FDLA Adduct | 1st | 25.4 |

| (R,R)-Diamine | L-FDLA | L-(R,R)-Di-FDLA Adduct | 2nd | 28.1 |

| (S,S)-Diamine | D-FDLA | D-(S,S)-Di-FDLA Adduct | 2nd | 28.1 |

| (R,R)-Diamine | D-FDLA | D-(R,R)-Di-FDLA Adduct | 1st | 25.4 |

Applications in Asymmetric Catalysis and Ligand Design

2,3-Bis(4-chlorophenyl)butane-2,3-diamine (B2818107) as a Chiral Ligand

While there is no specific information available on the use of this compound as a chiral ligand, the design principles and coordination chemistry of chiral diamine ligands are extensively studied fields in asymmetric catalysis.

The design of effective chiral diamine ligands is a cornerstone of asymmetric catalysis, aiming to create a chiral environment around a metal center to induce stereoselectivity in a chemical reaction. Key design principles revolve around several structural features:

C₂ Symmetry: Many successful chiral ligands, including diamines, possess a C₂ axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

Steric Hindrance: Bulky substituents near the coordinating nitrogen atoms are crucial. These groups can create a well-defined chiral pocket that sterically differentiates between the two prochiral faces of a substrate, thereby controlling the stereochemical outcome of the reaction.

Electronic Effects: The electronic properties of the ligand, influenced by substituents on the diamine backbone or the N-substituents, can impact the reactivity and selectivity of the metal catalyst. Electron-donating or electron-withdrawing groups can tune the Lewis acidity of the metal center.

Conformational Rigidity: A rigid ligand backbone is often desirable as it reduces the number of conformational isomers, leading to a more predictable and selective catalytic system. Rigidity can be achieved through the incorporation of cyclic structures or bulky groups that restrict bond rotation.

Chiral vicinal diamines are versatile ligands that can coordinate to a wide variety of transition metals, including copper, rhodium, ruthenium, palladium, and iridium. nih.gov The two nitrogen atoms of the diamine typically act as a bidentate ligand, forming a stable five-membered chelate ring with the metal center.

The coordination of a chiral diamine to a metal center generates a chiral metal complex. The stereochemistry of the resulting complex is influenced by the chirality of the diamine ligand. The coordination geometry around the metal center can vary depending on the metal, its oxidation state, and the other ligands present. Common geometries include square planar and octahedral.

The coordination complex's structure is fundamental to its catalytic activity. The arrangement of the chiral diamine and other ligands around the metal dictates the shape of the catalytic active site and, consequently, its ability to discriminate between enantiomeric transition states.

Role in Enantioselective Transformations

Although no enantioselective transformations mediated by this compound have been reported, chiral diamine-metal complexes are known to catalyze a broad spectrum of asymmetric reactions.

The asymmetric Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming reaction that produces enantiomerically enriched β-nitro alcohols, which are valuable synthetic intermediates. Chiral diamine-copper complexes are particularly effective catalysts for this transformation. organic-chemistry.orgmdpi.com

In a typical mechanism, the copper(II) complex with a chiral diamine ligand acts as a Lewis acid to coordinate with the aldehyde, enhancing its electrophilicity. One of the nitrogen atoms of the diamine, or an external base, deprotonates the nitroalkane to form a nitronate anion. The chiral environment created by the ligand then directs the facial-selective addition of the nitronate to the coordinated aldehyde, leading to the formation of one enantiomer of the β-nitro alcohol in excess.

For instance, complexes of Cu(OAc)₂ with chiral diamine ligands have been shown to be highly efficient catalysts for the Henry reaction, affording a variety of nitroaldols with over 90% enantiomeric excess (ee). organic-chemistry.org

| Aldehyde Substrate | Chiral Diamine Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Aromatic Aldehydes | C₂-Symmetric Diamines | High | Often >90 |

| Aliphatic Aldehydes | C₂-Symmetric Diamines | Good to High | Variable, can be >90 |

| Heteroaromatic Aldehydes | C₂-Symmetric Diamines | Good to High | Often >90 |

While there is no information on other asymmetric reactions mediated by this compound, the broader class of chiral diamines has been successfully employed in a multitude of other enantioselective transformations. These include:

Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral diamine ligands, often in complex with ruthenium or iridium, are highly effective catalysts for the asymmetric hydrogenation of ketones and imines, producing chiral alcohols and amines with excellent enantioselectivity. nih.gov

Asymmetric Alkylation: Chiral diamine-metal complexes can catalyze the enantioselective addition of organometallic reagents to carbonyl compounds.

Asymmetric Cyclopropanation: Copper and rhodium complexes of chiral diamines have been used to catalyze the asymmetric cyclopropanation of olefins with diazo compounds.

Asymmetric Diels-Alder Reactions: Chiral diamine-Lewis acid complexes can act as chiral catalysts for the Diels-Alder reaction, controlling the stereochemistry of the resulting cycloadducts.

Chemical Reactivity and Derivatization

Fundamental Reaction Pathways

The primary reaction pathways for 2,3-Bis(4-chlorophenyl)butane-2,3-diamine (B2818107) involve the amino groups, which can undergo oxidation, and the aromatic rings, which can participate in nucleophilic substitution reactions under specific conditions.

Vicinal diamines, such as this compound, are susceptible to oxidation, which can lead to the formation of imines. The oxidation of primary amines to imines is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, including mild oxidants to control the reaction and prevent over-oxidation. The reaction proceeds through the removal of hydrogen atoms from the amine, leading to the formation of a carbon-nitrogen double bond. In the case of vicinal diamines, the reaction can potentially yield a diimine, depending on the stoichiometry of the oxidizing agent used.

The general mechanism for the oxidation of a primary amine to an imine involves the formation of an intermediate that subsequently eliminates a molecule of water to form the stable imine. The presence of two amine groups in a vicinal arrangement in this compound suggests that both can be oxidized, likely in a stepwise manner.

Table 1: Illustrative Oxidation Reactions of this compound

| Reactant | Oxidizing Agent | Expected Product |

| This compound | Mild Oxidant (e.g., MnO₂) | 2,3-Bis(4-chlorophenyl)butane-2,3-diimine |

Reduction Reactions to Amine Forms

The amino groups in this compound are already in their reduced state as primary amines. Therefore, these functional groups are not susceptible to further reduction under standard conditions. The aromatic chlorophenyl rings, however, could potentially undergo reduction under harsh catalytic hydrogenation conditions, leading to the saturation of the benzene (B151609) rings to form cyclohexyl derivatives. This type of reaction typically requires high pressure, high temperature, and a potent catalyst such as rhodium on carbon. Such transformations are generally less common and require forcing conditions. The reduction of the chloro-substituents is also possible but would necessitate specific catalytic systems.

The chlorine atoms on the phenyl rings of this compound are generally unreactive towards nucleophilic aromatic substitution. vedantu.comsarthaks.com This low reactivity is due to the electron-donating resonance effect of the chlorine atom, which increases electron density on the ring, and the high strength of the carbon-chlorine bond, which has partial double bond character. vedantu.com

However, nucleophilic aromatic substitution can be facilitated under forcing conditions, such as high temperatures and pressures, or in the presence of a strong nucleophile. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack, but in this compound, there are no such activating groups. libretexts.org Therefore, reactions such as the replacement of the chlorine atom with a hydroxyl or amino group would be challenging.

Functionalization and Modification Strategies

The primary amino groups of this compound serve as key sites for functionalization and modification, allowing for the synthesis of a variety of derivatives, including Schiff bases and N-substituted compounds.

One of the most important reactions of primary amines is their condensation with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). nih.gov Given that this compound possesses two primary amino groups, it can react with two equivalents of an aldehyde or ketone to form a di-Schiff base. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis and removal of water to drive the equilibrium towards the product. jocpr.comresearchgate.net

The resulting Schiff bases are versatile ligands in coordination chemistry and can serve as intermediates in the synthesis of other complex molecules. The properties of the resulting Schiff base can be tuned by varying the aldehyde or ketone used in the synthesis.

Table 2: Examples of Schiff Base Formation from this compound

| Aldehyde/Ketone | Expected Schiff Base Product |

| Benzaldehyde | N,N'-(2,3-Bis(4-chlorophenyl)butane-2,3-diyl)bis(1-phenylmethanimine) |

| Salicylaldehyde | 2,2'-((1E,1'E)-(2,3-bis(4-chlorophenyl)butane-2,3-diyl)bis(azanylylidene))bis(methanylylidene))bis(phenol) |

| Acetone | N,N'-(2,3-Bis(4-chlorophenyl)butane-2,3-diyl)bis(propan-2-imine) |

Synthesis of N-Substituted Derivatives

The nitrogen atoms of the primary amino groups in this compound are nucleophilic and can readily undergo reactions to form N-substituted derivatives. A common method for this is N-alkylation, which involves the reaction of the diamine with an alkyl halide. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono-, di-, tri-, or even tetra-alkylated products can be formed. The synthesis of secondary or tertiary amines from primary amines can also be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent.

Table 3: Illustrative N-Alkylation Reactions

| Alkylating Agent | Expected Product (assuming dialkylation) |

| Methyl iodide | N2,N3-dimethyl-2,3-bis(4-chlorophenyl)butane-2,3-diamine |

| Ethyl bromide | N2,N3-diethyl-2,3-bis(4-chlorophenyl)butane-2,3-diamine |

| Benzyl chloride | N2,N3-dibenzyl-2,3-bis(4-chlorophenyl)butane-2,3-diamine |

Advanced Reaction Mechanisms and Intermediates

There is no available research that specifically investigates the photomediated pinacol (B44631) coupling of a precursor ketone to form this compound. General methodologies for photomediated pinacol coupling of aromatic ketones exist, often utilizing photosensitizers or photocatalysts to generate the desired 1,2-diol products, which are precursors to vicinal diamines. However, the application of these methods to the synthesis of this particular diamine, including reaction efficiency and stereoselectivity, has not been a subject of published research.

A transition state analysis for reactions involving this compound is not found in the current body of scientific literature. Such computational and experimental studies are crucial for understanding reaction pathways, predicting product distributions, and optimizing reaction conditions. The sterically hindered nature of the tertiary amine centers and the electronic effects of the para-chloro-substituted phenyl groups would present an interesting case for theoretical analysis, but this has yet to be explored.

Application as a Building Block in Complex Molecular Architectures

While the structure of this compound, with its C2 symmetry and rigid backbone, suggests potential as a chiral ligand or a monomer in polymer chemistry, there are no specific examples in the literature of its incorporation into complex molecular architectures. The development of this compound as a building block for supramolecular structures, coordination polymers, or functional materials remains an unexplored area of chemical synthesis.

Due to the absence of specific research on this compound, no data tables with detailed research findings can be provided.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Structural Elucidation

Detailed quantum chemical calculations are necessary to determine the fundamental structural parameters of a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries

No specific DFT studies on the ground state geometry of 2,3-Bis(4-chlorophenyl)butane-2,3-diamine (B2818107), which would provide optimized bond lengths, bond angles, and dihedral angles, have been identified in the scientific literature. Such studies would typically employ various functionals and basis sets to achieve a balance between computational cost and accuracy.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. This type of analysis is critical for understanding the molecule's behavior in different environments.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding)

While the structure of this compound suggests the potential for intramolecular hydrogen bonding between the amine groups, specific computational studies detailing the nature and strength of these interactions are not available.

Spectroscopic Property Prediction and Validation

The computational prediction of spectroscopic properties is a powerful tool for interpreting experimental spectra.

Vibrational Frequency Calculations (IR, Raman)

No published data from vibrational frequency calculations for this compound are available. These calculations would predict the positions and intensities of bands in the infrared (IR) and Raman spectra, aiding in the identification of functional groups and vibrational modes.

NMR Chemical Shift Predictions

There are no specific reports on the theoretical prediction of NMR chemical shifts for this compound. Such predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra and confirming the molecular structure.

Reaction Mechanism Modeling

The modeling of reaction mechanisms is a cornerstone of computational chemistry, allowing for the elucidation of complex chemical transformations at a molecular level.

Computational Studies of Catalytic Cycles

A thorough search of academic and research databases did not yield any specific computational studies detailing the catalytic cycles involving this compound. Theoretical investigations in this area would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a proposed catalytic reaction. This would involve identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products, thereby providing a complete energetic profile of the catalytic cycle. Such studies are crucial for understanding catalyst efficiency, selectivity, and turnover frequency.

Prediction of Reaction Pathways and Energy Barriers

Similarly, no dedicated studies on the prediction of reaction pathways and the calculation of associated energy barriers for this compound were found in the reviewed literature. The prediction of viable reaction pathways is critical for designing new synthetic routes and understanding reaction kinetics. Computational methods, including transition state theory and molecular dynamics simulations, are powerful tools for exploring potential reaction coordinates and quantifying the activation energies required for a reaction to proceed. These calculations help in identifying the most favorable pathways and predicting reaction outcomes under various conditions.

Ligand-Metal Interaction Studies

The diamine functional groups in this compound suggest its potential as a ligand in coordination chemistry. Computational studies are essential for understanding the nature of the bond between such a ligand and a metal center.

Electronic Structure of Coordination Complexes

There is no available research in the public domain that specifically details the electronic structure of coordination complexes formed with this compound. The analysis of the electronic structure, typically performed using methods like DFT, provides insights into the nature of metal-ligand bonding, charge distribution, and molecular orbital interactions. These studies can explain the stability, reactivity, and spectroscopic properties of the resulting coordination complexes.

Binding Affinities and Stability of Metal-Diamine Complexes

No specific data from computational studies on the binding affinities and stability of metal complexes with this compound could be located. Theoretical calculations of binding energies and Gibbs free energy of complexation are fundamental for predicting the thermodynamic stability of such complexes. These calculations are vital for applications in catalysis, materials science, and medicinal chemistry, where the formation of stable and specific metal-ligand complexes is often a key requirement.

Prediction of Chemical Properties and Reactivity Descriptors

While detailed theoretical studies are lacking, some fundamental chemical properties and reactivity descriptors for this compound have been predicted through computational means and are available in public databases. These descriptors are derived from the molecule's computed electronic structure and provide a general overview of its potential chemical behavior.

Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 309.2 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 308.084704 g/mol |

| Monoisotopic Mass | 308.084704 g/mol |

| Topological Polar Surface Area | 52 Ų |

| Heavy Atom Count | 20 |

| Formal Charge | 0 |

| Complexity | 290 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 2 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Advanced Analytical Methodologies in Diamine Research

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and isolating components for detailed structural analysis. These integrated systems provide a wealth of information from a single analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile or thermally fragile compounds like 2,3-Bis(4-chlorophenyl)butane-2,3-diamine (B2818107). The chromatographic separation, typically using reversed-phase high-performance liquid chromatography (HPLC), can effectively separate the diastereomers (meso and racemic) of the compound, as well as any related impurities from a synthesis mixture.

LC-MS provides initial identification based on retention time and the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molar mass approx. 309.2 g/mol ), a protonated molecule [M+H]⁺ would be expected around m/z 309.1.

LC-MS/MS (or tandem mass spectrometry) offers enhanced specificity and structural information. After the initial ionization, the parent ion (e.g., m/z 309.1) is isolated and subjected to collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. This fragmentation spectrum serves as a fingerprint for the molecule, aiding in its definitive identification and differentiation from isomers. This technique is crucial for characterizing metabolites or degradation products.

LC-Q-TOF (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provides high-resolution mass spectrometry (HRMS) data. This allows for the determination of the exact mass of the parent and fragment ions with high accuracy (typically <5 ppm error), which in turn enables the confident determination of the elemental composition. For C₁₆H₁₈Cl₂N₂, the high-resolution mass would distinguish it from other compounds with the same nominal mass, providing an additional layer of confirmation.

| Technique | Information Obtained for this compound | Primary Application |

|---|---|---|

| LC-MS | Retention time; Nominal molecular weight (m/z of parent ion) | Purity assessment; Preliminary identification |

| LC-MS/MS | Specific fragmentation patterns for structural confirmation | Definitive identification; Isomer differentiation; Analysis in complex matrices |

| LC-Q-TOF | Exact mass measurement; Elemental composition confirmation | Unambiguous formula determination; Identification of unknown impurities |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, primary diamines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and may not be sufficiently volatile for GC analysis without degradation.

To overcome these limitations, chemical derivatization is employed. This process converts the polar amine groups into less polar, more volatile functional groups. A common approach for amines is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). Derivatization improves chromatographic peak shape, enhances thermal stability, and can increase sensitivity in the mass spectrometer. The resulting derivative will have a predictable mass shift, and its fragmentation pattern in the mass spectrometer can be used for identification. For instance, derivatizing both amine groups with PFPA would add 294 Da (2 x 147 Da) to the molecular weight. The thermal stability of other complex chlorinated molecules has been noted as a potential analytical challenge, making derivatization a critical step.

| Challenge with Direct GC-MS | Derivatization Solution | Expected Outcome |

|---|---|---|

| High polarity and low volatility of the diamine | Reaction with an acylating agent (e.g., Pentafluoropropionic Anhydride - PFPA) | Formation of a less polar, more volatile, and thermally stable derivative suitable for GC-MS analysis. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for the unambiguous structural elucidation of compounds within complex mixtures, eliminating the need for laborious offline isolation. In the context of this compound research, LC-NMR could be used to analyze a crude reaction product containing multiple stereoisomers.

A highly effective variant is HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid Phase Extraction-NMR). In this setup, the HPLC separates the isomers, and as each peak of interest elutes, it is trapped and concentrated on a small solid-phase extraction (SPE) cartridge. The protonated HPLC mobile phase is then washed away, and the purified compound is eluted from the cartridge into the NMR flow probe using a deuterated solvent. This process allows for the acquisition of a full suite of high-quality one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra from microgram quantities of the analyte, providing definitive structural and stereochemical information.

Spectroscopic Techniques for High-Resolution Analysis

While hyphenated methods are excellent for separation and detection, standalone high-resolution spectroscopic techniques are essential for the detailed characterization of purified compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise molecular structure of organic compounds in solution. High-field NMR instruments (e.g., 600 MHz and above) provide superior signal dispersion and sensitivity, which are critical for resolving the complex spectra of molecules like this compound.

¹H NMR: The proton NMR spectrum would provide key information. The two methyl groups (CH₃) would likely appear as a singlet, while the aromatic protons on the para-substituted chlorophenyl rings would present as a complex AA'BB' system of multiplets.

¹³C NMR: The carbon

Chromatographic Advances for Purity and Stereoisomer Separation

Chromatographic techniques are indispensable for ensuring the purity and resolving the stereoisomers of this compound. Recent advancements have significantly improved the efficiency and resolution of these separations.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and Efficient Separations

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of diamines, offering higher resolution and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov The use of smaller particle-sized columns in UPLC allows for faster analysis times without compromising separation efficiency. sielc.com For instance, a UPLC-tandem mass spectrometry method developed for the analysis of biogenic amines in fish samples demonstrated excellent separation and sensitivity. nih.gov This method, which involved a gradient elution with a run time of 15 minutes, could be adapted for the rapid and efficient separation of this compound and its potential impurities. nih.gov

Development of Novel Chiral Stationary Phases

The separation of enantiomers of chiral diamines like this compound relies heavily on the use of chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and excellent chiral recognition capabilities. mdpi.com Novel CSPs are continuously being developed to improve enantioseparation. For example, levan-based CSPs have been synthesized and successfully applied to the separation of β-lactam ureas. mdpi.com Another approach involves the use of chiral crown ethers as selectors, which are particularly effective for resolving compounds containing primary amino groups. oup.com The development of such novel CSPs holds promise for achieving baseline separation of the stereoisomers of this compound.

Methods for Derivatization in Analytical Contexts

Derivatization is a crucial step in the analysis of many amines, including this compound, especially for enhancing detection and enabling chiral separation.

Chiral Derivatizing Agents for Enantiomeric Analysis

Chiral derivatizing agents (CDAs) react with enantiomeric amines to form diastereomers, which can then be separated on a non-chiral stationary phase. researchgate.net A variety of CDAs are available, each with its own advantages. For example, 4-(2-carboxypyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-Pro) and its analogues have been synthesized for the resolution of amine enantiomers by HPLC with fluorescent detection. nih.gov The reaction of these agents with an amino group produces diastereomers that can be efficiently resolved. nih.gov Another study demonstrated the use of (S,S)-N-trifluoroacetylproline anhydride for the GC analysis of chiral amines; however, this reagent showed stereoselectivity and potential for racemization, highlighting the need for careful selection of the derivatizing agent. nih.gov The choice of CDA can also influence the elution order of the resulting diastereomers. nih.gov

Interactive Data Table: Chiral Derivatizing Agents for Amine Analysis

| Derivatizing Agent | Analyte Type | Analytical Technique | Key Findings |

| NBD-Pro, DBD-Pro | Amines | HPLC-Fluorescence | Forms diastereomers resolvable on a reversed-phase column. nih.gov |

| (S,S)-N-trifluoroacetylproline anhydride | Chiral Amines | GC | Reaction can be stereoselective and cause racemization. nih.gov |

| 2-formylphenylboronic acid and (S)-BINOL | Chiral Primary Amines | 1H NMR | Forms diastereoisomeric iminoboronate ester complexes. researchgate.net |

Optimization of Derivatization Procedures for Trace Analysis

For the analysis of trace amounts of diamines, optimizing the derivatization procedure is critical to achieve high sensitivity and accuracy. scielo.br Factors such as the concentration of the derivatizing agent, reaction temperature, and reaction time can significantly impact the yield of the derivative. scielo.brresearchgate.net A central composite design (CCD) was successfully used to optimize the benzoylation of biogenic amines for HPLC-UV analysis. The optimal conditions were found to be 15 μL of benzoyl chloride, a reaction temperature of 20°C, and a reaction time of 40 minutes. scielo.br Such optimization strategies are essential for developing robust and reliable methods for the trace analysis of this compound in various matrices. The stability of the resulting derivatives is also a key consideration, as some derivatives may degrade over time, affecting the accuracy of the analysis. nih.gov

Structural Determination using Diffraction Techniques

Single Crystal X-ray Diffraction for Solid-State Structure

Theoretical Framework:

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a detailed electron density map of the molecule can be constructed, ultimately revealing the atomic positions with high precision.

Application to this compound:

A thorough review of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that to date, no single crystal X-ray diffraction data for this compound has been deposited or published. Consequently, detailed experimental data on its solid-state structure, such as the unit cell parameters, space group, and specific atomic coordinates, are not available.

Should such data become available, a standard crystallographic data table would be presented as follows:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₆H₁₈Cl₂N₂ |

| Formula Weight | 309.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.378 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. While SC-XRD provides the detailed structure of a single crystal, PXRD is invaluable for identifying crystalline phases, assessing sample purity, and determining the degree of crystallinity in a polycrystalline solid.

Theoretical Framework:

In PXRD, a powdered sample, which contains a vast number of randomly oriented microcrystals, is exposed to an X-ray beam. The diffraction of X-rays by the crystal lattices produces a characteristic pattern of diffraction peaks at various angles (2θ). This diffractogram serves as a fingerprint for the crystalline material, allowing for its identification by comparison with known patterns.

Inferred Analysis of this compound:

As with single crystal data, there is no published experimental powder X-ray diffraction pattern for this compound in the reviewed scientific literature. Without a reference pattern, the identification of this compound in a mixture or the characterization of its crystalline form via PXRD is not currently feasible.

If a single crystal structure were determined, a theoretical powder pattern could be calculated. This calculated pattern would be an invaluable tool for quality control in the synthesis of this compound, allowing for the rapid confirmation of the desired crystalline phase.

Interactive Data Table: Expected PXRD Peak Characteristics (Inferred)

| 2θ Angle (°) (Hypothetical) | d-spacing (Å) (Calculated) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 65 |

| 30.1 | 2.97 | 30 |

Note: This table represents a hypothetical powder X-ray diffraction pattern and is intended for illustrative purposes only. The values are not derived from experimental data for this compound.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2,3-Bis(4-chlorophenyl)butane-2,3-diamine?

While the provided evidence does not detail specific protocols for this compound, analogous diamines are typically synthesized via reductive amination of ketones or condensation reactions. For sterically hindered systems like 4-chlorophenyl-substituted diamines, catalytic hydrogenation with palladium or nickel catalysts under controlled pressure (1–5 atm) is advisable. Purity validation should involve high-performance liquid chromatography (HPLC) or gas chromatography (GC), referencing industrial standards for related compounds (>95% purity) .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) is ideal. Crystals should be grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at 100 K minimizes thermal motion artifacts. SHELX enables precise determination of bond lengths, angles, and stereochemistry, critical for confirming the diamine’s geometry and hydrogen-bonding networks .

Q. What analytical techniques are essential for assessing the purity and stability of this compound?

Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies impurities via integration anomalies. For quantitative analysis, certified reference materials (CRMs) validated for NMR (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b) provide calibration standards .

Q. What safety protocols are critical when handling this compound?

Follow general hazardous chemical guidelines: use nitrile gloves, safety goggles, and a fume hood. Store in airtight containers away from oxidizers. No specific ecological toxicity data exist, so treat spills with inert absorbents and dispose of via licensed waste management .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data for this diamine be resolved?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with solvent corrections (PCM model) to simulate NMR shifts. Discrepancies often arise from conformational flexibility—validate via variable-temperature NMR or X-ray crystallography to confirm dominant conformers .

Q. What experimental design considerations are vital for studying its catalytic potential in asymmetric synthesis?

Design transition-metal complexes (e.g., Ru or Pd) with the diamine as a chiral ligand. Test enantioselectivity in hydrogenation or cross-coupling reactions using prochiral substrates. Monitor outcomes via chiral HPLC or circular dichroism (CD). Benchmark against established ligands like BINAP derivatives .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Analyze degradation products using LC-MS every 24 hours. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Use inert atmospheres to isolate oxidative degradation pathways .

Q. What strategies elucidate interactions between this diamine and biological targets (e.g., enzymes)?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (AutoDock Vina) with protein crystal structures identifies binding sites. Validate predictions via site-directed mutagenesis and enzymatic activity assays 5.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.